Home > Products > Screening Compounds P16127 > 2-{3-[(3-methoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
2-{3-[(3-methoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

2-{3-[(3-methoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Catalog Number: EVT-4991357
CAS Number:
Molecular Formula: C26H20N6O2
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Preladenant (2-(2-Furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine)

Compound Description: Preladenant is an adenosine A2A receptor antagonist currently in Phase III clinical trials for Parkinson's disease treatment. [ [] ] It exhibits high affinity for adenosine A2A receptors and has shown promise in preclinical models of Parkinson's disease. [ [], [], [] ]

Relevance: Preladenant shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with 2-{3-[(3-methoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. The key difference lies in the substituents at the 2- and 7- positions. Preladenant has a 2-furanyl group and a complex piperazinyl-ethyl chain at the 7- position, whereas the target compound has a substituted phenyl group at both the 2- and 7-positions. [ [], [] ]

SCH58261 (5-Amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

Compound Description: SCH58261 is a potent and selective adenosine A2A receptor antagonist. [ [], [], [], [] ] It has been extensively studied in various in vitro and in vivo models for its therapeutic potential in neurological disorders, including Parkinson's disease. [ [], [], [], [] ]

Relevance: SCH58261 shares the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure with the target compound, 2-{3-[(3-methoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Both compounds have a phenyl group at the 7- position, but differ in the 2- position substituent. SCH58261 has a 2-furyl group, while the target compound has a substituted phenyl group. [ [], [], [] ]

8FB-PTP (5-Amino-8-(4-fluorobenzyl)-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

Compound Description: 8FB-PTP is a potent adenosine A2A receptor antagonist with high selectivity over other adenosine receptor subtypes. [ [], [] ] It has been investigated for its potential therapeutic applications in cardiovascular and neurological disorders.

Relevance: 8FB-PTP belongs to the same pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine class as the target compound, 2-{3-[(3-methoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Similar to SCH58261, it features a 2-furyl group, while the target compound has a substituted phenyl group at the 2- position. [ [] ]

MRE 3008-F20 (5N-(4-methoxyphenylcarbamoyl)amino-8-propyl-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

Compound Description: MRE 3008-F20 is a potent and selective antagonist of the human A3 adenosine receptor. [ [] ] It has been used as a radioligand to study the pharmacological and biochemical characteristics of the A3 receptor. [ [] ]

Relevance: MRE 3008-F20 belongs to the same pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine class as the target compound, 2-{3-[(3-methoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. They share the core tricyclic structure and a 2-furyl substituent, highlighting the structural similarities within this class of adenosine receptor antagonists. [ [] ]

3-Substituted 9-(1,1′-Biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines and 2-Substituted 9-(1,1′-Biphenyl-4-yl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

Compound Description: This series of biphenyl-substituted pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines were investigated for their potential as xanthine oxidase inhibitors. [ [] ] The compounds within this series vary in their substituents at the 2- or 3-position.

Relevance: These compounds are structurally related to 2-{3-[(3-methoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, highlighting the versatility of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core for generating compounds with diverse biological activities. The target compound and these biphenyl-substituted derivatives belong to the same chemical class, demonstrating the potential for modifying the core structure to target different enzymes and receptors. [ [] ]

(E)-7-Phenyl-9-styryl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Compound Description: This compound was synthesized as part of a series exploring the utility of styrylpyrazoloformimidate in synthesizing fused heterocyclic compounds. [ [] ]

Relevance: (E)-7-Phenyl-9-styryl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is structurally related to the target compound, 2-{3-[(3-methoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, by sharing the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure. Both compounds have a phenyl substituent at the 7-position, highlighting a common structural feature within this class of compounds. [ [] ]

Properties

Product Name

2-{3-[(3-methoxyphenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

IUPAC Name

4-[3-[(3-methoxyphenoxy)methyl]phenyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Molecular Formula

C26H20N6O2

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C26H20N6O2/c1-33-21-11-6-12-22(14-21)34-16-18-7-5-8-19(13-18)24-29-26-23-15-28-32(20-9-3-2-4-10-20)25(23)27-17-31(26)30-24/h2-15,17H,16H2,1H3

InChI Key

PQPCRHGUOCXEEV-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.